molecular formula C9H16O2 B017875 Ethyl 5-methylhex-2-enoate CAS No. 34993-63-0

Ethyl 5-methylhex-2-enoate

Cat. No. B017875
CAS RN: 34993-63-0
M. Wt: 156.22 g/mol
InChI Key: XBRGZVMBYLXWTE-FNORWQNLSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 5-methylhex-2-enoate derivatives involves the reaction between 3-methyl-2-buten-1-ol and triethyl orthoacetate, producing ethyl 3,3-dimethyl-4-pentenoate. Further reactions with carbon tetrahalides lead to various adducts, which, upon reaction with a base, afford high yields of the desired products. Stereoselective preparation methods have been developed to enrich the cis-isomer of these compounds, indicating the compound's flexibility in synthesis processes (Matsui et al., 1986).

Molecular Structure Analysis

Spectral, DFT/B3LYP, and molecular docking analyses have been conducted on ethyl 5-methylhex-2-enoate derivatives. These studies include FT-IR, NMR, UV–Vis spectroscopy, and single-crystal X-ray diffraction to identify the compound's structure. Theoretical calculations further elucidate the molecular structure, revealing insights into its electronic properties and potential interactions with biological targets (Sert et al., 2020).

Chemical Reactions and Properties

Ethyl 5-methylhex-2-enoate undergoes various chemical reactions, including cyclizations, which have been extensively studied to understand the compound's reactivity and functional group transformations. These reactions highlight the compound's ability to participate in complex synthesis pathways, forming diverse organic structures with potential applications in pharmaceuticals and materials science (Maclean & Sneeden, 1963).

Scientific Research Applications

  • Materials Science and Catalysts : Metal 2-ethylhexanoates, closely related to Ethyl 5-methylhex-2-enoate, are utilized as precursors in materials science. They serve as catalysts for ring-opening polymerizations and are used in the painting industry as driers (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).

  • Pharmaceuticals and Biotechnology : Various derivatives of Ethyl 5-methylhex-2-enoate have been synthesized for potential applications in pharmaceuticals and biotechnology. For instance, ethyl 4-(2-aryloxyhexyloxy)benzoates show potential as anti-juvenile hormone agents (Furuta et al., 2006), and the compound ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate shows promise as a cancer treatment inhibitor (Sert et al., 2020).

  • Fragrance Industry : Ethyl (E)hex-3-enoate, a compound related to Ethyl 5-methylhex-2-enoate, is used as a safe fragrance ingredient, exhibiting no genotoxic effects and low toxicity levels (Api et al., 2020).

  • Organic Synthesis : Ethyl 5-methylhex-2-enoate and its derivatives are important in organic synthesis. They are used in the synthesis of enantiomerically enriched kavalactones (Kamal, Krishnaji, & Khanna, 2006), and in the efficient synthesis of racemic Oxiracetam (Laffan et al., 1992).

Safety And Hazards

Ethyl 5-methylhex-2-enoate is labeled with the signal word “Warning” and has the hazard statement H226 . Precautionary statements include P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501 .

properties

IUPAC Name

ethyl (E)-5-methylhex-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-4-11-9(10)7-5-6-8(2)3/h5,7-8H,4,6H2,1-3H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRGZVMBYLXWTE-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methylhex-2-enoate

CAS RN

2351-89-5
Record name Ethyl 5-methylhex-2-enoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002351895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 5-methylhex-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.352
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Simon, T Eljezi, B Legeret, F Charmantray… - …, 2013 - Wiley Online Library
… Thus, (E)-ethyl 5-methylhex-2-enoate (18)20 was oxidized to its corresponding diol 19, in 99 % ee.21–22 This compound was then protected as an acetonide moiety, reduced to the …
E Tovar-Gudiño, R Morales-Nava… - Canadian Journal of …, 2014 - cdnsciencepub.com
We have explored in this work the conjugate addition of diethylaluminum cyanide (Nagata’s reagent) to an N-enoyl system bearing the (R)-4-phenyl-2-oxazolidinone chiral auxiliary. …
Number of citations: 8 cdnsciencepub.com
R Vardanyan, V Hruby - 2016 - books.google.com
… The first none enantioselective synthesis of pregabalin (3.3.22) was developed starting with conjugate addition of nitromethane to ethyl 5-methylhex2-enoate (3.3.28) followed by …
Number of citations: 175 books.google.com

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